Glutathionylspermidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

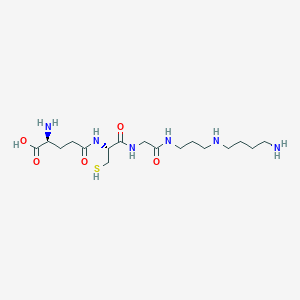

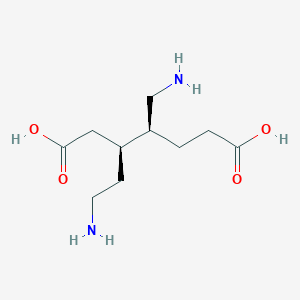

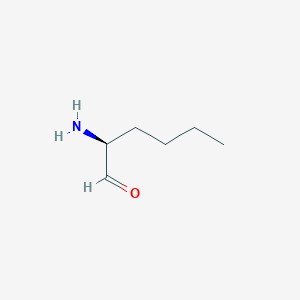

Glutathionylspermidin ist eine Verbindung, die durch die Konjugation von Glutathion und Spermidin gebildet wird. Es ist ein kleines Molekül, das eine bedeutende Rolle bei den zellulären Abwehrmechanismen gegen oxidativen Stress spielt, insbesondere in bestimmten Bakterien und Protozoen.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

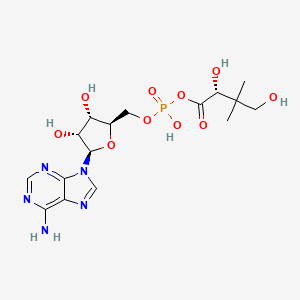

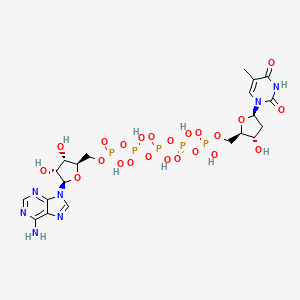

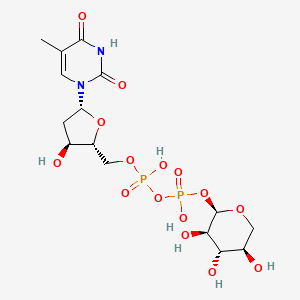

Glutathionylspermidin kann enzymatisch unter Verwendung von Glutathionylspermidin-Synthase synthetisiert werden. Die Reaktion beinhaltet die Substrate Glutathion, Spermidin und Adenosintriphosphat (ATP). Das Enzym katalysiert die Bildung von Glutathionylspermidin zusammen mit Adenosindiphosphat (ADP) und Phosphat als Nebenprodukten .

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für Glutathionylspermidin sind nicht gut dokumentiert, da die Verbindung hauptsächlich in Forschungseinrichtungen von Interesse ist. Die oben beschriebene enzymatische Synthesemethode kann bei Bedarf für eine größere Produktion hochskaliert werden.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Glutathionylspermidin durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Reduktion: Die Verbindung kann durch spezifische Amidase zurück zu Glutathion und Spermidin reduziert werden.

Substitution: Es kann an nukleophilen Substitutionsreaktionen teilnehmen, insbesondere in Gegenwart reaktiver Sauerstoffspezies.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid (H₂O₂) wird üblicherweise als Oxidationsmittel verwendet.

Reduktion: Spezifische Amidase oder Reduktionsmittel wie Dithiothreitol (DTT) können verwendet werden.

Substitution: Je nach gewünschter Reaktion können verschiedene Nukleophile verwendet werden.

Hauptprodukte

Oxidation: Bildung von gemischten Disulfiden mit Proteinthiolen.

Reduktion: Regeneration von Glutathion und Spermidin.

Substitution: Bildung von substituierten Glutathionylspermidinderivaten.

Wissenschaftliche Forschungsanwendungen

Glutathionylspermidin hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird verwendet, um Redoxreaktionen und die Bildung von gemischten Disulfiden zu untersuchen.

Medizin: Es wird weiter geforscht, um sein Potenzial als Therapeutikum gegen Krankheiten zu untersuchen, die durch oxidativen Stress verursacht werden.

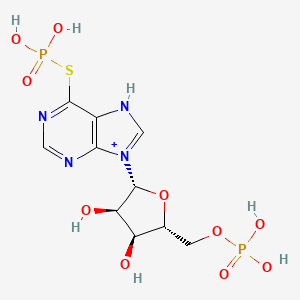

Wirkmechanismus

Glutathionylspermidin entfaltet seine Wirkungen hauptsächlich durch seine Rolle in der Redoxregulation. Es bildet gemischte Disulfide mit Proteinthiolen, schützt Proteine vor Überoxidation und reguliert deren Funktionen . Die Verbindung wird durch spezifische Enzyme wie Glutathionylspermidin-Synthase und Amidase synthetisiert und hydrolysiert . Diese Enzyme sind entscheidend für die Aufrechterhaltung des Gleichgewichts von Glutathionylspermidin innerhalb der Zellen.

Wirkmechanismus

Glutathionylspermidine exerts its effects primarily through its role in redox regulation. It forms mixed disulfides with protein thiols, protecting proteins from overoxidation and regulating their functions . The compound is synthesized and hydrolyzed by specific enzymes, such as this compound synthase and amidase . These enzymes are crucial for maintaining the balance of this compound within cells.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Trypanothion: Eine Verbindung, die Glutathionylspermidin ähnelt und durch die Konjugation von zwei Glutathionmolekülen mit Spermidin gebildet wird.

Bis(glutathionyl)spermin: Eine weitere verwandte Verbindung, die durch die Konjugation von Glutathion mit Spermin gebildet wird.

Einzigartigkeit

Glutathionylspermidin ist einzigartig in seiner spezifischen Rolle in der Redoxregulation innerhalb bestimmter Bakterien und Protozoen. Im Gegensatz zu Trypanothion, das in Trypanosomatiden häufiger vorkommt, findet sich Glutathionylspermidin in einer größeren Bandbreite von Organismen. Seine Fähigkeit, gemischte Disulfide mit Proteinthiolen zu bilden, macht es zu einer wertvollen Verbindung für die Untersuchung von oxidativem Stress und Redoxbiologie.

Eigenschaften

CAS-Nummer |

33932-35-3 |

|---|---|

Molekularformel |

C17H34N6O5S |

Molekulargewicht |

434.6 g/mol |

IUPAC-Name |

(2S)-2-amino-5-[[(2R)-1-[[2-[3-(4-aminobutylamino)propylamino]-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C17H34N6O5S/c18-6-1-2-7-20-8-3-9-21-15(25)10-22-16(26)13(11-29)23-14(24)5-4-12(19)17(27)28/h12-13,20,29H,1-11,18-19H2,(H,21,25)(H,22,26)(H,23,24)(H,27,28)/t12-,13-/m0/s1 |

InChI-Schlüssel |

NEDQLXHBVHSKNV-STQMWFEESA-N |

Isomerische SMILES |

C(CCNCCCNC(=O)CNC(=O)[C@H](CS)NC(=O)CC[C@@H](C(=O)O)N)CN |

Kanonische SMILES |

C(CCNCCCNC(=O)CNC(=O)C(CS)NC(=O)CCC(C(=O)O)N)CN |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2S,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(phosphonooxy)phosphoryl]methyl]phosphinic acid](/img/structure/B10777567.png)

![4-O-(4,6-Dideoxy-4-{[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-EN-1-YL]amino}-beta-D-lyxo-hexopyranosyl)-alpha-D-erythro-hexopyranose](/img/structure/B10777593.png)

![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[hydroxy-[(4-nitrophenyl)methoxy]methyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10777628.png)